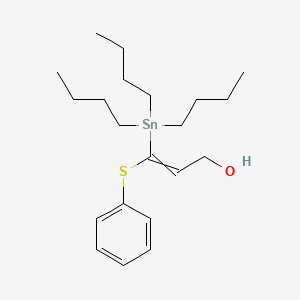
3-(Phenylsulfanyl)-3-(tributylstannyl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenylsulfanyl)-3-(tributylstannyl)prop-2-en-1-ol is an organotin compound characterized by the presence of both phenylsulfanyl and tributylstannyl groups attached to a prop-2-en-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfanyl)-3-(tributylstannyl)prop-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include phenylsulfanyl compounds and tributylstannyl reagents.
Formation of the Prop-2-en-1-ol Backbone: The prop-2-en-1-ol backbone is formed through a series of reactions, often involving the use of alkenes and alcohols.
Attachment of Phenylsulfanyl and Tributylstannyl Groups: The phenylsulfanyl and tributylstannyl groups are introduced through substitution reactions, where the appropriate reagents are reacted with the prop-2-en-1-ol backbone under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods typically employ optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Phenylsulfanyl)-3-(tributylstannyl)prop-2-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol or the stannyl group to a tin hydride.
Substitution: The phenylsulfanyl and tributylstannyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including the use of catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-(Phenylsulfanyl)-3-(tributylstannyl)prop-2-en-1-ol has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel materials with unique properties.
Biological Studies: Researchers investigate its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 3-(Phenylsulfanyl)-3-(tributylstannyl)prop-2-en-1-ol involves its interaction with molecular targets through its functional groups. The phenylsulfanyl group can engage in sulfur-based interactions, while the tributylstannyl group can participate in organotin chemistry. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Phenylsulfanyl)prop-2-en-1-ol: Lacks the tributylstannyl group, making it less versatile in organotin chemistry.
3-(Tributylstannyl)prop-2-en-1-ol: Lacks the phenylsulfanyl group, limiting its sulfur-based interactions.
3-(Phenylsulfanyl)-3-(trimethylstannyl)prop-2-en-1-ol: Contains a trimethylstannyl group instead of a tributylstannyl group, which can affect its reactivity and applications.
Uniqueness
3-(Phenylsulfanyl)-3-(tributylstannyl)prop-2-en-1-ol is unique due to the presence of both phenylsulfanyl and tributylstannyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
137782-84-4 |
|---|---|
Fórmula molecular |
C21H36OSSn |
Peso molecular |
455.3 g/mol |
Nombre IUPAC |
3-phenylsulfanyl-3-tributylstannylprop-2-en-1-ol |
InChI |
InChI=1S/C9H9OS.3C4H9.Sn/c10-7-4-8-11-9-5-2-1-3-6-9;3*1-3-4-2;/h1-6,10H,7H2;3*1,3-4H2,2H3; |
Clave InChI |
ANGBRHXIDCHJIU-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C(=CCO)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




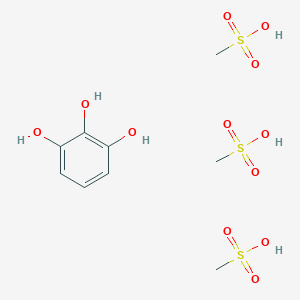
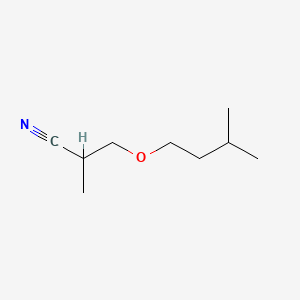

![2-{4-[(2-Ethoxyethyl)(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14270059.png)
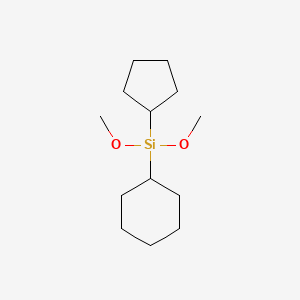
![2-{(E)-[(1-Tetradecyl-1H-imidazol-2-yl)methylidene]amino}ethan-1-ol](/img/structure/B14270067.png)
![4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol](/img/structure/B14270069.png)
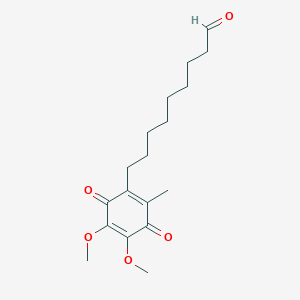
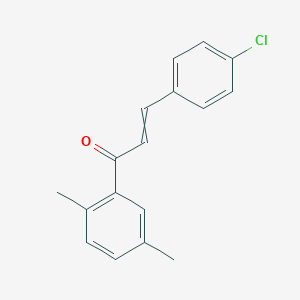


![Propanedioic acid, [(1R)-1-phenyl-2-propenyl]-, dimethyl ester](/img/structure/B14270093.png)
